2,4,6-Trifluorostyrene

Descripción general

Descripción

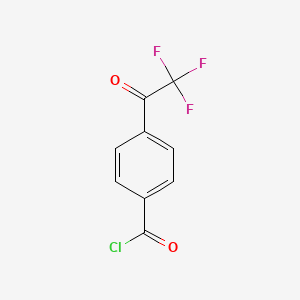

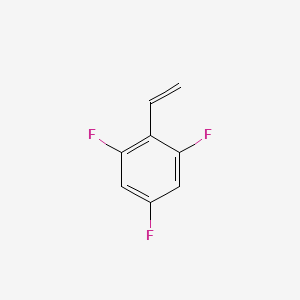

2,4,6-Trifluorostyrene is a fluorinated organic compound. It has a molecular formula of C8H5F3 and a molecular weight of 158.12 g/mol . It has gained increasing attention in various fields of research and industry due to its unique physical and chemical properties.

Synthesis Analysis

The synthesis of this compound has been a challenging task. The most efficient preparation involved palladium(0)[Pd(PPh 3) 4] catalyzed cross-coupling of the trifluorovinylzinc reagent (CF 2 CFZnX) with iodobenzene .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a trifluorostyrene derivative grafted into preirradiated poly (ethylene-afe-tetrafluoroethylene) films .Physical And Chemical Properties Analysis

This compound is a colorless liquid . It has a molecular weight of 158.12 g/mol and is soluble in most common organic solvents .Aplicaciones Científicas De Investigación

Synthesis of Derivatives

2,4,6-Trifluorostyrene plays a crucial role in the synthesis of various chemical derivatives. For example, 2,4,6-triarylpyridines, derived from compounds like this compound, have broad applications due to their biological and pharmaceutical properties. These properties include anticonvulsant, anesthetic, antimalarial, vasodilator, and anti-epileptic characteristics. Moreover, these derivatives are also used as agrochemicals like pesticides, fungicides, and herbicides. The structural relationship of these compounds to symmetrical triarylpyrylium salt photosensitizers has implications for photodynamic cell-specific cancer therapy (Maleki, 2015).

Polymerization Reactivity

1,2,2-Trifluorostyrene, a related compound, has been studied for its reactivity in anionic polymerization. Despite its limited reactivity under radical polymerization conditions, its solid polymer form exhibits narrow molecular weight distribution, hinting at potential applications in advanced material sciences (Narita et al., 1995).

Chemical Properties and Synthesis

Research on α, β, β-trifluorostyrenes and their derivatives, like α, β, β-trifluoroethenylnaphthalenes, provides insights into their chemical properties. Understanding the electronic effects on their NMR parameters and their behavior under different conditions is essential for their application in various fields, such as material science and organic synthesis (Jiang Xi‐Kui et al., 1983).

Nucleophilic Substitution Applications

The ability to control nucleophilic substitution in compounds like 2,4-dihalopyridines and 2,4,6-trihalopyridines, closely related to this compound, offers significant synthetic value. This control enables selective displacement of halogens in various positions, which is essential in creating specific compounds for research and industrial applications (Schlosser et al., 2005).

Applications in Polymer Materials

Polytrifluorostyrene-based materials have been extensively studied due to their unique properties. The presence of fluorine atoms significantly influences their reactivity and physicochemical properties. These materials find applications in ion-exchange processes and possess advantages that make them suitable for various industrial applications (Nikitina, 1990).

Role in Stabilization

The 2,4,6-tris(trifluoromethyl)phenyl substituent, closely related to this compound, plays a significant role in stabilizing low-coordinated main-group derivatives. Despite the electron-withdrawing nature of the CF3 groups, it's the electron-donating ability that is crucial in stabilizing various compounds (Edelmann, 1992).

Catalytic Transformations

Palladium-catalyzed coupling reactions of tetrafluoroethylene with arylzinc compounds demonstrate the potential of using this compound derivatives in organic synthesis. This method provides a novel approach to generating α,β,β-trifluorostyrene derivatives, expanding the scope of organofluorine chemistry (Ohashi et al., 2011).

Mecanismo De Acción

Target of Action

This compound is a monomer used in the preparation of polymers , but its specific biological targets, if any, remain unknown

Mode of Action

As a monomer, it may interact with other compounds to form polymers

Biochemical Pathways

As a monomer, it is primarily used in the synthesis of polymers

Pharmacokinetics

As a monomer, it is primarily used in the synthesis of polymers , and its bioavailability in this context is not well-understood

Propiedades

IUPAC Name |

2-ethenyl-1,3,5-trifluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3/c1-2-6-7(10)3-5(9)4-8(6)11/h2-4H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZQWFNVNWSYDKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=C(C=C1F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[9-(2-Dimethylcarbamoylphenyl)-6-oxo-6H-xanthen-3-yloxy]acetic acid](/img/structure/B3039172.png)

![(1R,2S,9S)-(+)-11-Methyl-7,11-diazatricyclo[7.3.1.02,7]tridecane](/img/structure/B3039173.png)

![[(2S,5R,6R,7R,10S,12R,13S)-5,13-Dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl acetate](/img/structure/B3039175.png)